![molecular formula C21H18N2O4S2 B2886570 (3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-00-2](/img/structure/B2886570.png)
(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Overview
Description
The compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. This compound contains a thieno[3,2-c][1,2]thiazin-4(3H)-one moiety, which may undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental data .Scientific Research Applications
Electroluminescent Device Properties
Research on related benzothiazole derivatives has been conducted focusing on their photophysical properties and potential use in electroluminescent devices. Zn(II)-chelated complexes based on these derivatives have been investigated for their ability to produce white-light emission and their potential as electron-transporting layers in organic light-emitting diodes (OLEDs) (Roh et al., 2009).
Synthesis of Novel Compounds
The compound is a part of novel classes of compounds synthesized for various applications. For example, synthesis methods have been developed for novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones starting from similar methoxy substituted chemicals (Koza et al., 2013).
Chemical Reactivity and Synthesis
The chemical reactivity of related benzo[b]thiophen derivatives has been explored, leading to the synthesis of various anilinomethylene derivatives. These reactions have expanded the understanding of carbonyl activity and potential applications in creating new chemical entities (Tauber et al., 1990).
Development of Novel Heterocycles
Efficient methods for synthesizing novel nitrogen- and sulfur-containing heterocycles, annulated in the benzothiophene structure, have been developed. These include thienobenzothiazoles, thienobenzothiazepines, and thienobenzothiazines, showcasing the versatility of similar chemical structures in creating a variety of useful compounds (Van Snick et al., 2013).
Photodynamic Therapy Applications
Studies on similar compounds have shown their potential in photodynamic therapy, particularly in treating cancer. The spectroscopic, photophysical, and photochemical properties of these compounds indicate their suitability as photosensitizers due to high singlet oxygen quantum yields and appropriate photodegradation quantum yields (Pişkin et al., 2020).
Biological Activity
The compound belongs to a group that has been synthesized and characterized for potential biological activities. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has been synthesized and evaluated for moderate insecticidal activity against specific pests (Li et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3Z)-1-benzyl-3-[(3-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-27-17-9-5-8-16(12-17)22-13-19-20(24)21-18(10-11-28-21)23(29(19,25)26)14-15-6-3-2-4-7-15/h2-13,22H,14H2,1H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQLTCORROPRBB-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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